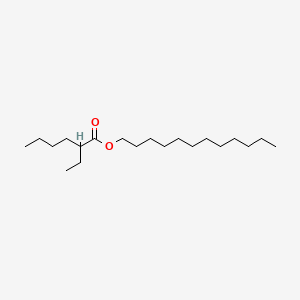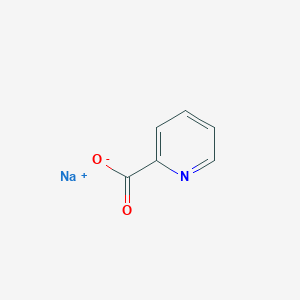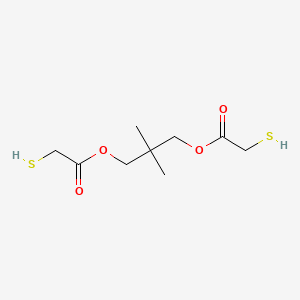
Rhubafuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhubafuran can be synthesized through various methods, including enzymatic catalysis and hydroalkoxylation. One notable method involves the preparation of enantiomerically enriched isomers of odorous cyclic ethers, including this compound, by enzymatic catalysis . Another method employs Lewis acid-catalyzed hydroalkoxylation to synthesize analogs of this compound with green and fruity notes .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available unsaturated molecular building blocks. The synthesis process includes key transformations such as cycloaddition, catalytic cyclization, ring-closing metathesis, intramolecular addition, and rearrangement reactions .
Chemical Reactions Analysis
Types of Reactions
Rhubafuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different scent profiles and chemical properties .
Scientific Research Applications
Rhubafuran has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of cyclic fragrances and their synthesis.
Biology: this compound’s unique scent profile makes it useful in olfactory research and the study of odorant receptors.
Medicine: While not directly used in medicine, this compound’s derivatives and analogs are studied for their potential therapeutic properties.
Industry: This compound is widely used in the fragrance industry, particularly in air fresheners and other functional fragrances
Mechanism of Action
The mechanism by which Rhubafuran exerts its effects is primarily related to its interaction with olfactory receptors. The molecular structure of this compound allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a tangy rhubarb scent with a green eucalyptus heart .
Comparison with Similar Compounds
Similar Compounds
Rhubafuran is similar to other cyclic fragrances such as Hexalon and Hyacinth Body. These compounds share similar structural features and scent profiles, making them suitable for use in similar applications .
Uniqueness
What sets this compound apart from these similar compounds is its intense tangy rhubarb character and its stability in various functional fragrances. This makes it a highly desirable ingredient in the fragrance industry .
Properties
CAS No. |
99343-91-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyl-4-phenyloxolane |
InChI |
InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
GPMLJOOQCIHFET-ZYHUDNBSSA-N |
SMILES |
CC1CC(CO1)(C)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H]1C[C@@](CO1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(CO1)(C)C2=CC=CC=C2 |
boiling_point |
248.00 to 249.00 °C. @ 760.00 mm Hg |
solubility |
65.97 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B7824271.png)
